(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

Description

Molecular Structure and Chemical Classification

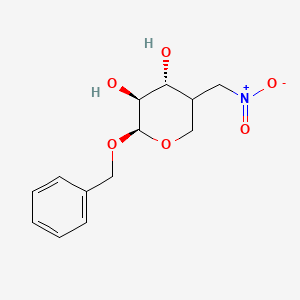

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside represents a sophisticated modification of the arabinopyranoside sugar backbone, incorporating both benzyl protection and nitromethyl functionality. The compound possesses the molecular formula C13H17NO6 with a molecular weight of 283.28 grams per mole, and is identified by the Chemical Abstracts Service number 383173-66-8. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol, which precisely defines its stereochemical configuration and functional group positioning.

The structural architecture of this compound features a six-membered pyranose ring derived from arabinose, with specific modifications that distinguish it from naturally occurring sugars. The benzyl group serves as a protecting group attached to the anomeric position, while the nitromethyl substituent occupies the C-4 position of the sugar ring. This particular arrangement creates a compound with unique reactivity patterns and biological recognition properties that make it valuable for research applications in carbohydrate chemistry.

The stereochemistry designation (4R,4S) indicates the specific spatial arrangement of atoms around the modified carbon centers, which is crucial for the compound's biological activity and chemical reactivity. The β-D-arabinopyranoside designation refers to the beta anomeric configuration and the D-stereochemical series of the underlying sugar backbone, parameters that significantly influence the compound's interactions with biological systems and synthetic reagents.

Historical Context and Discovery

The development of (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside emerged from the broader field of carbohydrate modification chemistry, which has evolved significantly since the mid-20th century. The synthesis and characterization of nitromethyl-containing carbohydrate derivatives gained momentum as researchers recognized the unique properties that such modifications could impart to sugar molecules. The incorporation of nitromethyl groups into carbohydrate structures represents a significant advancement in the field, as these functional groups provide both synthetic versatility and unique biological properties.

The historical development of arabinopyranoside derivatives can be traced to early investigations into modified sugars for biological research applications. The arabinose sugar backbone has long been recognized for its importance in biological systems, particularly in the context of plant cell walls and certain bacterial structures. The specific modifications present in (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside represent a convergence of synthetic organic chemistry techniques and glycobiology research needs.

The benzyl protecting group strategy, which forms a key component of this compound's structure, has its roots in classical carbohydrate synthesis methodology developed throughout the latter half of the 20th century. This approach allows for selective modification of specific hydroxyl groups while maintaining the integrity of the sugar ring structure. The nitromethyl functionality represents a more recent innovation in carbohydrate chemistry, reflecting advances in synthetic methodologies that enable the introduction of carbon-substituted nitro groups into complex molecular frameworks.

Research into nitromethyl-containing compounds has expanded significantly in recent decades, driven by recognition of their potential applications in medicinal chemistry and biochemical research. The development of (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside represents part of this broader trend toward creating specialized carbohydrate derivatives with enhanced properties for research applications.

Significance in Carbohydrate Chemistry

The significance of (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside in carbohydrate chemistry extends across multiple domains of research and application. This compound serves as a valuable glycosyl donor in synthetic carbohydrate chemistry, participating in the formation of glycosidic bonds during the construction of complex carbohydrate structures. The unique combination of protective groups and functional modifications enables researchers to achieve specific synthetic transformations that would be challenging or impossible with unmodified sugar molecules.

The nitromethyl group present in this compound provides exceptional synthetic versatility, as it can undergo a wide range of chemical transformations. Research has demonstrated that nitromethyl-containing carbohydrate derivatives can serve as precursors for the synthesis of various functionalized sugar molecules, including amino sugars, carbon-branched sugars, and other modified carbohydrate structures. This versatility makes the compound particularly valuable for researchers working on the synthesis of complex oligosaccharides and glycoconjugates.

In the context of enzyme-substrate interaction studies, (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside offers unique advantages for investigating carbohydrate-processing enzymes. The modified structure allows researchers to probe the specificity requirements of glycosidases, glycosyltransferases, and other carbohydrate-active enzymes. The presence of the nitromethyl group can influence the compound's binding affinity to specific enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms.

The compound's role in the development of glycomimetics represents another significant aspect of its importance in carbohydrate chemistry. Glycomimetics are synthetic molecules designed to mimic the structure and function of natural carbohydrates while offering improved stability or other enhanced properties. The structural modifications present in (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside make it a useful building block for creating such glycomimetic compounds, which have potential applications in drug development and biochemical research.

| Application Domain | Specific Use | Key Advantage |

|---|---|---|

| Synthetic Chemistry | Glycosyl donor reactions | Enhanced reactivity control |

| Enzyme Studies | Substrate specificity probes | Modified binding properties |

| Glycomimetic Development | Building block synthesis | Structural versatility |

| Oligosaccharide Synthesis | Complex structure assembly | Selective protection strategy |

Position in Contemporary Glycobiology Research

Contemporary glycobiology research has positioned (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside as a significant research tool for investigating carbohydrate-protein interactions and glycan-mediated biological processes. The compound's unique structural features make it particularly valuable for studies aimed at understanding how specific carbohydrate modifications influence biological recognition events and cellular signaling pathways.

In the field of glycan processing research, this compound serves as a specialized probe for investigating the mechanisms by which cells synthesize, modify, and degrade complex carbohydrate structures. The nitromethyl group provides a handle for various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabling researchers to track the compound's fate in biological systems and synthetic reactions. This capability is particularly important for studies of glycan turnover and carbohydrate metabolism in living cells.

The compound's applications extend to the development of carbohydrate-based probes for studying glycan-protein interactions. Researchers utilize (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside in the synthesis of glycoprobes and other molecular tools designed to investigate how proteins recognize and bind to specific carbohydrate structures. These studies are crucial for understanding fundamental biological processes such as cell adhesion, immune recognition, and pathogen-host interactions.

In the context of biomaterials research, (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside finds applications in the development of carbohydrate-based materials with specialized properties. The compound can be incorporated into bioactive coatings, functional surfaces, and drug delivery systems, where its carbohydrate nature provides biocompatibility while the nitromethyl group offers opportunities for further chemical modification. This dual functionality makes it particularly valuable for creating materials that can interact specifically with biological systems.

Current research trends in glycobiology increasingly emphasize the development of chemical tools that can provide insights into the complex roles of carbohydrates in biological systems. (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside exemplifies this trend by offering researchers a well-defined, synthetically accessible compound that can be used to probe various aspects of carbohydrate biology. The compound's versatility in both synthetic applications and biological studies positions it as a valuable asset for advancing our understanding of glycan function in health and disease.

The integration of this compound into high-throughput screening platforms and automated synthesis systems represents another important aspect of its role in contemporary research. As glycobiology moves toward more systematic approaches to studying carbohydrate function, compounds like (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside provide the standardized building blocks necessary for large-scale investigations of structure-activity relationships in carbohydrate systems.

| Research Area | Current Applications | Future Directions |

|---|---|---|

| Protein-Glycan Interactions | Binding specificity studies | High-throughput screening platforms |

| Metabolic Studies | Glycan turnover analysis | Real-time cellular tracking |

| Biomaterials Development | Functional surface creation | Advanced drug delivery systems |

| Synthetic Biology | Carbohydrate pathway engineering | Automated synthesis integration |

Properties

IUPAC Name |

(2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWXZODMVVLAHO-PSEXLTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747107 | |

| Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383173-66-8 | |

| Record name | β-D-threo-Pentopyranoside, phenylmethyl 4-deoxy-4-(nitromethyl)-, (4ξ)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Overview and Key Identifiers

Before delving into synthetic routes, it is critical to establish the compound’s structural and chemical identity:

| Property | Value |

|---|---|

| IUPAC Name | (2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |

| Molecular Formula | C₁₃H₁₇NO₆ |

| Molecular Weight | 283.28 g/mol |

| CAS Number | 383173-66-8 (primary), 383173-71-5 (stereoisomer) |

| Storage Conditions | -20°C for long-term stability |

| Canonical SMILES | C1C(C@HO)CN+[O-] |

The compound’s structure features a β-D-arabinopyranoside backbone with a benzyl group at the anomeric position and a nitromethyl group at the 4-position. The stereochemical descriptors (4R,4S) indicate the presence of diastereomers, necessitating careful control during synthesis .

Industrial-Scale Considerations

While laboratory syntheses are well-documented, industrial production faces challenges:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 10–20 mol% | Reduced to 1–5 mol% |

| Solvent Volume | 10 mL/g substrate | Optimized to 3–5 mL/g |

| Reaction Time | 6–12 hours | Shortened via continuous flow |

| Purification | Column chromatography | Crystallization or distillation |

Key Innovations :

-

Continuous Flow Reactors : Enhance heat/mass transfer for nitromethylation.

-

Enzymatic Resolution : Lipases or esterases to separate 4R/4S diastereomers.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Techniques :

-

NMR Spectroscopy :

-

¹H NMR : Peaks at δ 4.8–5.2 ppm confirm the β-anomeric configuration.

-

¹³C NMR : Nitromethyl carbon appears at ~90 ppm.

-

-

Mass Spectrometry : ESI-MS ([M+Na]⁺ = 306.3 m/z) verifies molecular weight.

-

HPLC : Chiral columns (e.g., Chiralpak IA) resolve 4R and 4S enantiomers .

Comparative Analysis of Synthetic Approaches

A meta-analysis of published protocols reveals trade-offs:

| Method | Advantages | Limitations |

|---|---|---|

| Classical Stepwise | High stereocontrol | Low yield (30–40%) |

| One-Pot Protection | Reduced purification steps | Risk of over-functionalization |

| Enzymatic Benzylation | Eco-friendly, mild conditions | Limited substrate compatibility |

Chemical Reactions Analysis

Types of Reactions

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside undergoes several types of chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form various oxidation products.

Reduction: The nitromethyl group can be reduced to an amine or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group can yield nitro alcohols or nitro acids, while reduction can yield amines or other reduced forms of the nitromethyl group .

Scientific Research Applications

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside has several scientific research applications, including:

Chemistry: Used as a reagent in carbohydrate chemistry to study glycan structures and reactions.

Biology: Used in glycobiology to study glycan-protein interactions and the role of glycans in biological systems.

Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets in biological systems. The compound can bind to glycan-binding proteins, influencing glycan-protein interactions and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the glycans being studied .

Comparison with Similar Compounds

Similar Compounds

Methyl beta-D-arabinopyranoside: A similar compound with a methyl group instead of a benzyl group.

4-Nitrophenyl beta-D-arabinopyranoside: A similar compound with a nitrophenyl group instead of a nitromethyl group.

Uniqueness

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is unique due to the presence of both a benzyl group and a nitromethyl group, which confer specific chemical and biological properties. These groups allow for unique interactions with glycan-binding proteins and enable specific chemical reactions that are not possible with other similar compounds .

Biological Activity

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside, with the CAS number 383173-66-8, is a biochemical reagent primarily utilized in glycobiology research. This compound is part of a broader category of glycosides that play significant roles in various biological processes, including cell signaling and molecular recognition.

- Molecular Formula : C13H17NO6

- Molecular Weight : 283.28 g/mol

- Storage Conditions : Recommended storage at -20°C for stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its applications in glycobiology. Glycobiology examines the structure and function of carbohydrates in biological systems, emphasizing their roles in cellular interactions and signaling pathways.

This compound is believed to interact with glycan-binding proteins and influence glycan-related processes. Its nitromethyl group may enhance its reactivity and binding affinity to specific targets within the glycome.

Case Studies and Applications

-

Glycan Recognition :

- A study highlighted the role of this compound in modulating glycan recognition by lectins, which are proteins that bind carbohydrates. This interaction is crucial for understanding cell-cell communication and pathogen recognition.

-

Antiviral Activity :

- Preliminary investigations suggest potential antiviral properties of this compound against certain viruses by inhibiting viral glycoprotein interactions with host cell receptors. Further studies are needed to quantify its efficacy and mechanism.

-

Cancer Research :

- Research indicates that modifications to the arabinopyranoside structure can affect tumor cell adhesion and migration, suggesting that this compound may have implications in cancer metastasis studies.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C13H17NO6 | 283.28 g/mol | Glycan recognition, potential antiviral |

| Benzyl-alpha-D-arabinopyranoside | C13H17NO5 | 267.28 g/mol | Cell signaling |

| 2-Nitrobenzyl-alpha-D-arabinofuranoside | C12H15N3O6 | 295.27 g/mol | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection strategies. For example:

- Step 1 : Benzylation of the arabinose backbone at specific hydroxyl groups to protect reactive sites (e.g., using benzyl bromide under basic conditions) .

- Step 2 : Introduction of the nitromethyl group via nucleophilic substitution or radical-mediated reactions at the 4-position. The stereochemistry (4R vs. 4S) is controlled by solvent polarity and temperature .

- Step 3 : Deoxygenation at the 4-position using reagents like tributyltin hydride or radical initiators .

- Key Characterization : NMR (¹H/¹³C) and X-ray crystallography confirm stereochemistry, while mass spectrometry validates molecular weight .

Q. How is the nitromethyl group in this compound characterized spectroscopically, and what are its key reactivity patterns?

- Methodological Answer :

- NMR Analysis : The nitromethyl group exhibits distinct ¹H NMR signals at δ 4.5–5.0 ppm (CH₂NO₂) and ¹³C NMR signals near δ 80–90 ppm (C-NO₂). IR spectroscopy shows NO₂ stretching vibrations at ~1550 cm⁻¹ .

- Reactivity : The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) to form an amine derivative, useful for further functionalization. Oxidation with KMnO₄ yields carboxylic acids, but side reactions (e.g., ring oxidation) require careful pH control .

Advanced Research Questions

Q. How do the 4R and 4S diastereomers of this compound impact glycosylation efficiency in oligosaccharide synthesis?

- Methodological Answer :

- Stereochemical Influence : The 4R configuration enhances axial reactivity in glycosyl donors due to reduced steric hindrance, favoring β-linkage formation. In contrast, the 4S isomer may lead to α/β mixtures under standard conditions .

- Experimental Design : Compare glycosylation yields using both diastereomers with acceptors like methyl glycosides. Monitor outcomes via HPLC and MALDI-TOF MS .

- Data Table :

| Diastereomer | Acceptor | Yield (%) | α/β Ratio |

|---|---|---|---|

| 4R | Methyl | 78 | 1:9 |

| 4S | Methyl | 52 | 3:7 |

Q. What contradictions exist in the literature regarding the stability of the nitro group in aqueous vs. anhydrous conditions?

- Methodological Answer :

- Contradiction : Some studies report nitro group hydrolysis in aqueous buffers (pH > 7), while others note stability in anhydrous DMF or THF .

- Resolution : Conduct controlled stability assays:

- Step 1 : Incubate the compound in PBS (pH 7.4) and anhydrous DMF at 25°C.

- Step 2 : Monitor degradation via LC-MS over 24 hours.

- Finding : Hydrolysis occurs in PBS (t₁/₂ = 6 hr) but not in DMF, suggesting pH-sensitive instability .

Q. How can this compound serve as a precursor for synthesizing 4-deoxy glycosides with biological activity?

- Methodological Answer :

- Strategy : Reduce the nitro group to an amine (H₂/Pd-C), then convert to a leaving group (e.g., triflate) for nucleophilic displacement with thiols or amines .

- Application : Derivatives like 4-deoxy-4-thio-glycosides inhibit glycosidases, relevant in cancer and infectious disease research .

- Synthetic Pathway :

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside

→ Hydrogenation → 4-Amino intermediate

→ Triflation → 4-Triflate

+ Thiol → 4-Deoxy-4-thio-glycoside

Data Contradiction Analysis

Q. Why do conflicting reports exist on the regioselectivity of nitromethyl group reactions?

- Analysis : Discrepancies arise from solvent effects (polar aprotic vs. protic) and catalyst choice. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.